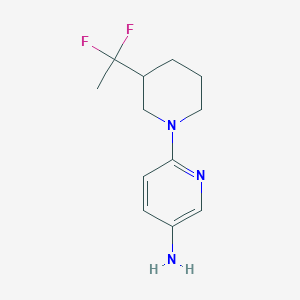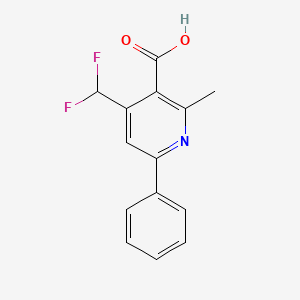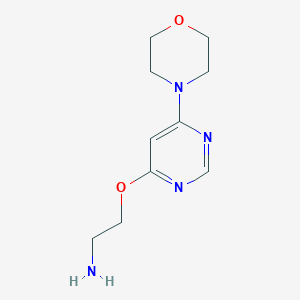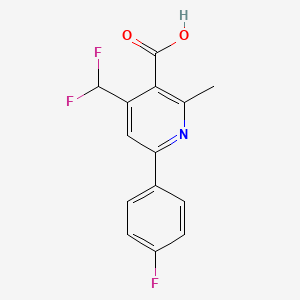
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives have been identified as having a range of biological activities, including anticancer properties. The presence of functional groups such as halogens or nitro groups on the piperidine ring can increase cytotoxicity against cancer cells . The compound , with its difluoroethyl group, may interact with cancer cell pathways, offering a potential scaffold for developing new anticancer drugs.
Antimicrobial and Antifungal Activities
Compounds with a piperidine nucleus have shown effectiveness as antimicrobial and antifungal agents. The structural features of piperidine derivatives play a crucial role in their pharmacophoric profile, which can be harnessed to target a variety of microbial pathogens .
Antiviral Properties
The piperidine core is also present in molecules with antiviral activities. Given the ongoing need for novel antiviral agents, especially in the wake of pandemics, the subject compound could be a candidate for the synthesis of new antiviral drugs .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives are known for their analgesic and anti-inflammatory effects. The compound’s structure could be modified to enhance these properties, making it a valuable addition to the pain management and anti-inflammatory drug research .
Antihypertensive and Cardiovascular Research
The piperidine moiety is found in several antihypertensive agents. Research into the cardiovascular applications of this compound could lead to the development of new treatments for hypertension and related conditions .
Neurodegenerative Disease Treatment
Pyridine and piperidine structures are common in drugs targeting neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier could be explored for treating such conditions .
Antipsychotic and Antidepressant Effects
Piperidine derivatives have shown promise as antipsychotic and antidepressant agents. The compound’s difluoroethyl group could influence its interaction with neurotransmitter systems, which is a key area of interest in psychiatric medication research .
Antidiabetic Potential
Pyridine-containing compounds have been associated with antidiabetic activity. The compound’s pyridine ring could be investigated for its utility in managing diabetes through various mechanisms of action .
Wirkmechanismus
Target of Action
The primary target of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is the neurofibrillary tangles (NFTs) composed of aggregated tau proteins . These NFTs have been identified as pathological markers in several neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine exhibits high specificity and selectivity for binding to NFTs . This interaction allows the compound to detect the presence of NFTs, which is crucial in the diagnosis and treatment of neurodegenerative diseases .
Biochemical Pathways
Its ability to bind to nfts suggests that it may influence the aggregation of tau proteins, a key process in the development of neurodegenerative diseases .
Pharmacokinetics
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine has suitable physicochemical properties and in vivo pharmacokinetics . These characteristics make it a promising positron emission tomography (PET) tracer for detecting NFTs .
Result of Action
The molecular and cellular effects of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine’s action primarily involve the detection of NFTs . By binding to these structures, the compound can help visualize the extent of tau protein aggregation, providing valuable information for the diagnosis and treatment of neurodegenerative diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-3-2-6-17(8-9)11-5-4-10(15)7-16-11/h4-5,7,9H,2-3,6,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNRVNUJMGQEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)
![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)
![1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480907.png)
![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)
![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)
![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480912.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)


